molecular formula C18H20FNO2S B2525029 (2,5-Dimethylfuran-3-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1706000-10-3

(2,5-Dimethylfuran-3-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2525029
CAS RN: 1706000-10-3
M. Wt: 333.42
InChI Key: JJLCXBACHXCFIW-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a heterocyclic compound that belongs to the thiazepane family, which has been widely studied for their biological activities.

Scientific Research Applications

Antimicrobial Activity

The compound has been synthesized and evaluated for its antimicrobial properties. Specifically, a series of 1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl)-2-pyrazolines were prepared using solvent-free microwave irradiation techniques. Among these derivatives, 1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(3-fluorophenyl)-2-pyrazoline exhibited significant inhibition against various microbial strains . Further studies could explore its mechanism of action and potential clinical applications.

Drug Development

Given the compound’s structural features, it may serve as a scaffold for designing novel drugs. Pyrazoline derivatives have shown promise in various pharmacological activities, including anti-inflammatory, antitubercular, anticancer, analgesic, and antipyretic effects. Researchers could investigate modifications to enhance its bioactivity and selectivity .

Solvent-Free Synthesis

The use of solvent-free microwave irradiation techniques for synthesizing this compound highlights its green chemistry potential. The rapid reaction, mild conditions, and easy work-up make this protocol attractive for large-scale production. Researchers interested in sustainable synthesis methods could explore further applications of this approach .

Chalcone Derivatives

The compound is derived from chalcones, which are versatile intermediates in organic synthesis. Investigating its reactivity with various chalcones could lead to the discovery of new bioactive compounds. Researchers might explore diverse chalcone scaffolds and their impact on the final product .

Spectroscopic Studies

Structural elucidation of the synthesized compound relied on various spectroscopic methods. Researchers can continue to explore its vibrational, electronic, and nuclear magnetic resonance spectra to gain insights into its molecular properties and interactions .

Computational Modeling

Molecular modeling studies could predict the compound’s binding affinity to specific biological targets. Docking simulations and quantum mechanical calculations may reveal potential binding sites and guide further experimental investigations.

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2S/c1-12-11-15(13(2)22-12)18(21)20-8-7-17(23-10-9-20)14-5-3-4-6-16(14)19/h3-6,11,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLCXBACHXCFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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